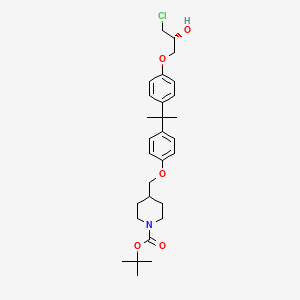
Cholesteryl hemiazelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-CCN is a lipid compound known for its selective targeting of macrophages. This compound has garnered attention in scientific research, particularly in studies related to cardiovascular and cerebrovascular diseases .
Méthodes De Préparation
The synthesis of 9-CCN involves several steps, typically starting with the preparation of carboxylic acids. Common methods include the oxidation of alkylbenzenes, oxidative cleavage of alkenes, and the oxidation of primary alcohols and aldehydes . Industrial production methods may involve large-scale synthesis using these routes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
9-CCN undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9-CCN is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions with macrophages.
Medicine: Investigated for its potential therapeutic effects in cardiovascular and cerebrovascular diseases.
Industry: Utilized in the development of new materials and compounds.
Mécanisme D'action
The mechanism of action of 9-CCN involves its interaction with macrophages. It selectively targets these cells, influencing various molecular pathways and processes. The exact molecular targets and pathways are still under investigation, but it is known to play a role in inflammation and immune response .
Comparaison Avec Des Composés Similaires
9-CCN can be compared with other lipid compounds that target macrophages. Some similar compounds include:
CCN1: Known for its role in angiogenesis and wound healing.
CCN2: Involved in cellular proliferation and differentiation.
Propriétés
Formule moléculaire |
C36H60O4 |
|---|---|
Poids moléculaire |
556.9 g/mol |
Nom IUPAC |
9-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-9-oxononanoic acid |
InChI |
InChI=1S/C36H60O4/c1-25(2)12-11-13-26(3)30-18-19-31-29-17-16-27-24-28(20-22-35(27,4)32(29)21-23-36(30,31)5)40-34(39)15-10-8-6-7-9-14-33(37)38/h16,25-26,28-32H,6-15,17-24H2,1-5H3,(H,37,38)/t26-,28+,29+,30-,31+,32+,35+,36-/m1/s1 |
Clé InChI |
LSKNQPNXBZAGBW-ZTOACVCWSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCC(=O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)



![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)



![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)


